5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine
Overview
Description
5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine is a heterocyclic aromatic organic compound belonging to the pyrrolopyridine family. This compound features a fused pyrrole and pyridine ring system, which is substituted with a chlorine atom at the 5-position and a methyl group at the 7-position. Due to its unique structural characteristics, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrrole and pyridine precursors. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the chlorine or methyl positions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as chloro-pyrrolopyridine oxides.
Reduction Products: Reduced derivatives, such as this compound with reduced functional groups.
Substitution Products: Substituted derivatives with different functional groups at the chlorine or methyl positions.
Scientific Research Applications
5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its role as a ligand for certain receptors.
Medicine: Research has explored its use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine is structurally similar to other pyrrolopyridine derivatives, such as 5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine and 7-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. These compounds share the pyrrolopyridine core but differ in the positions and types of substituents. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Comparison with Similar Compounds
5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine
7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine
This comprehensive overview highlights the significance of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-8-6(2-3-10-8)4-7(9)11-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKVGKZTXJCGKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)Cl)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694604 | |
Record name | 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930790-54-8 | |
Record name | 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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